3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide
Description
This compound features a pyrrolo[3,4-b]pyridine-5,7-dione core, a propanamide linker, and a 6-methoxypyridin-3-yl substituent. The 6-methoxy pyridine group introduces electron-donating and steric effects, which may influence solubility and target binding.
Properties
Molecular Formula |
C16H14N4O4 |
|---|---|
Molecular Weight |
326.31 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide |
InChI |
InChI=1S/C16H14N4O4/c1-24-13-5-4-10(9-18-13)19-12(21)6-8-20-15(22)11-3-2-7-17-14(11)16(20)23/h2-5,7,9H,6,8H2,1H3,(H,19,21) |
InChI Key |
BSBLTLUBWRPQAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)N=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-b]pyridine ring.
Functionalization: Introduction of the dioxo groups at the 5 and 7 positions through oxidation reactions.
Amide Formation: Coupling of the pyrrolo[3,4-b]pyridine derivative with 6-methoxypyridin-3-ylamine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final propanamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound’s pyrrolo[3,4-b]pyridine core is of interest due to its potential interactions with biological macromolecules. It can be used in studies related to enzyme inhibition and receptor binding.
Medicine
In medicine, this compound may serve as a lead compound for drug development. Its structure suggests potential activity against various diseases, including cancer and inflammatory conditions.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Amide-Linked Derivatives
a) 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-1,2,4-triazol-3-yl)propanamide
- Molecular Formula : C₁₂H₁₀N₆O₃
- Molecular Weight : 286.25 g/mol
- Key Features : Replaces the 6-methoxypyridine with a 1H-1,2,4-triazol-3-yl group. The triazole ring enhances hydrogen-bond acceptor capacity (three N atoms) but reduces steric bulk compared to the methoxy-pyridine.
b) N-(1,1-Dimethylpropyl)-5-[(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]-2-methoxybenzenesulfonamide
- Molecular Formula : C₂₀H₂₃N₃O₅S
- Molecular Weight : 417.48 g/mol
- Key Features: Incorporates a benzenesulfonamide group and a 2-methylbutan-2-yl substituent.
Sulfonamide Derivatives
a) N-[(4-Chlorophenyl)methyl]-4-[2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethyl]benzene-1-sulfonamide
- Molecular Formula : C₂₂H₁₈ClN₃O₄S
- Molecular Weight : 455.92 g/mol
- Availability: Limited to 19 mg, indicating early-stage research .
b) 5-[(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)methyl]-N-(3-fluorophenyl)-2-methoxybenzene-1-sulfonamide
Carboxylic Acid Derivatives
a) 3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic Acid
- Molecular Formula : C₁₀H₈N₂O₄
- Molecular Weight : 220.18 g/mol
- Key Features : Replaces the amide with a carboxylic acid, increasing hydrophilicity (logP ~0.5 estimated).
- Applications: Discontinued due to instability or synthesis challenges, as noted by CymitQuimica .
b) (5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic Acid
- Molecular Formula : C₉H₆N₂O₄
- Molecular Weight : 206.16 g/mol
- Key Features: Shorter alkyl chain (acetic acid vs.
Benzenesulfonate-Based Derivatives
4-Substituted Benzyloxy 4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzenesulfonates
- Synthesis: Derived from quinolinic acid, these compounds form imines with substituted anilines, enabling modular diversification .
- Applications : Used as intermediates for antitumor or antimicrobial agents, though specific activity data is pending.
Comparative Analysis Table
| Compound Class | Molecular Weight (g/mol) | Key Substituent | Hydrogen-Bond Features | Notable Properties |
|---|---|---|---|---|
| Main Compound | ~350–450 (estimated) | 6-Methoxypyridin-3-yl | Methoxy (H-bond donor), amide | Balanced solubility/permeability |
| Triazole-Linked Amide (1) | 286.25 | 1H-1,2,4-Triazol-3-yl | Triazole (3 H-bond acceptors) | High polarity |
| Sulfonamide (2a) | 455.92 | 4-Chlorophenylmethyl | Sulfonamide (acidic H) | Enhanced lipophilicity |
| Carboxylic Acid (2b) | 220.18 | Propanoic acid | Carboxylic acid (H-bond donor) | High solubility, low stability |
| RXFP1-Targeting Sulfonamide (3) | 417.48 | 2-Methylbutan-2-yl | Methoxy, sulfonamide | Therapeutic potential in fibrosis |
Research Findings and Implications
- Bioactivity : Sulfonamide derivatives (e.g., RXFP1-targeting compound) show promise in disease modulation, whereas carboxylic acids face stability issues .
- Synthetic Flexibility: The pyrrolo[3,4-b]pyridinone core allows diverse functionalization, enabling optimization for target selectivity .
- Pharmacokinetics : Methoxy and fluorophenyl groups enhance metabolic stability, while triazoles and carboxylic acids improve solubility .
Biological Activity
The compound 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(6-methoxypyridin-3-yl)propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 273.27 g/mol. Its structure features a pyrrolo-pyridine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃N₃O₄ |
| Molecular Weight | 273.27 g/mol |
| CAS Number | 126310-27-8 |
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. The compound was tested against various strains of bacteria and fungi, showing promising inhibitory effects. For instance, in a study evaluating similar compounds, the IC50 values ranged from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Preliminary in vitro studies have shown that it can induce apoptosis in certain cancer cells, although specific IC50 values for this compound are yet to be published.
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival pathways. Docking studies indicate that the compound binds effectively to target proteins associated with cancer and infectious diseases.
Case Studies
-
Anti-Tubercular Activity :
A series of compounds derived from pyrrolo[3,4-b]pyridine were synthesized and evaluated for their anti-tubercular activity. Among them, compounds similar to our target compound exhibited IC90 values ranging from 3.73 to 4.00 μM . This suggests a potential pathway for developing effective treatments against tuberculosis. -
Cytotoxicity Assessment :
In cytotoxicity assays conducted on HEK-293 cells, derivatives showed low toxicity profiles, indicating that they may be safe for further development in therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications on the pyridine ring significantly influence biological activity. For example, substituents at specific positions on the pyridine ring enhance solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
